2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide
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Overview
Description
2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core, an oxane ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the benzenesulfonamide core and introduce the oxane and pyrazole groups through a series of reactions. The specific synthetic route may vary, but it generally includes:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Oxane Ring: The oxane ring can be introduced through a cyclization reaction involving a suitable diol and a dehydrating agent.
Attachment of the Pyrazole Moiety: The pyrazole group can be introduced via a condensation reaction between a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-o-toluenesulfonamide
- N-ethyl-p-toluenesulfonamide
- 2-ethyl-N-(2-pyrazolyl)benzenesulfonamide
Uniqueness
2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxane ring and pyrazole moiety differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-13-6-4-5-7-17(13)24(21,22)19-15-8-9-23-16(10-15)14-11-18-20(2)12-14/h4-7,11-12,15-16,19H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZMMRHAINSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NC2CCOC(C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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